Picolinic Acid Hydrochloride
Overview
Description
Picolinic acid hydrochloride is a derivative of picolinic acid, which is an organic compound with the formula C6H5NO2. Picolinic acid is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator. This compound is formed by the reaction of picolinic acid with hydrochloric acid, resulting in a crystalline solid that is soluble in water .
Mechanism of Action
Target of Action
Picolinic Acid Hydrochloride primarily targets Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The interaction of this compound with its targets involves binding to Zinc Finger Proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport , which is an essential process in various biochemical pathways. The disruption of zinc binding in Zinc Finger Proteins can affect these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-infective and immunomodulatory roles . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a white solid that is slightly soluble in water , which may influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Picolinic Acid Hydrochloride plays a key role in zinc transport . It acts as an anti-infective and immunomodulator . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Cellular Effects
This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Molecular Mechanism
The molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding inhibits the function of ZFPs, which are involved in viral replication and packaging as well as normal cell homeostatic functions .
Temporal Effects in Laboratory Settings
While there is limited information available on the temporal effects of this compound in laboratory settings, it is known that it has broad-spectrum antiviral activity against enveloped viruses .
Dosage Effects in Animal Models
In animal models, this compound has shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus
Metabolic Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Subcellular Localization
Given its role in zinc transport and its interactions with zinc finger proteins, it is likely to be found in areas of the cell where these proteins are localized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinic acid hydrochloride can be synthesized through the oxidation of α-picoline (2-methylpyridine) using potassium permanganate. The reaction involves heating the mixture of α-picoline and potassium permanganate in water until the purple color of permanganate disappears. The resulting solution is then acidified with hydrochloric acid, and the product is crystallized by passing dry hydrogen chloride into the ethanolic solution .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving picolinic acid and hydrochloric acid in a molar ratio of 1:1 in distilled water. The solution is stirred continuously and then allowed to crystallize at room temperature .
Chemical Reactions Analysis
Types of Reactions: Picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Picolinic acid can be oxidized to form 6-hydroxypicolinic acid.
Reduction: Reduction reactions can convert picolinic acid derivatives into their corresponding alcohols.
Substitution: Picolinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products:
Oxidation: 6-Hydroxypicolinic acid.
Reduction: Corresponding alcohols of picolinic acid derivatives.
Substitution: Substituted picolinic acid derivatives.
Scientific Research Applications
Picolinic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic Acid: Contains two carboxyl groups at the 2- and 6-positions.
Comparison: Picolinic acid hydrochloride is unique due to its specific binding to zinc finger proteins and its role in zinc transport. Unlike nicotinic acid and isonicotinic acid, picolinic acid has a carboxyl group at the 2-position, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFXVOPGDBAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98-98-6 (Parent) | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060912 | |
Record name | Picolinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-80-6 | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 636-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Picolinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PICOLINIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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